molecular formula C27H29N5 B2925621 3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 612523-44-1

3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2925621
CAS No.: 612523-44-1
M. Wt: 423.564
InChI Key: PYFAUPDLTSLYNK-UHFFFAOYSA-N
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Description

The compound 3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile features a benzo[4,5]imidazo[1,2-a]pyridine core substituted with an isopropyl group at position 3, a carbonitrile at position 4, and a 4-phenethylpiperazine moiety at position 1.

Properties

IUPAC Name

1-[4-(2-phenylethyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-20(2)22-18-26(32-25-11-7-6-10-24(25)29-27(32)23(22)19-28)31-16-14-30(15-17-31)13-12-21-8-4-3-5-9-21/h3-11,18,20H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAUPDLTSLYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex chemical compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H29NC_{27}H_{29}N, indicating a significant presence of nitrogen, which is often associated with biological activity in pharmacological compounds. The structure includes an imidazo-pyridine core, which is known for its interaction with various biological targets.

Research indicates that compounds similar to this compound can act as positive allosteric modulators of GABA-A receptors. This modulation enhances the inhibitory effects of GABA, leading to potential anxiolytic and sedative effects.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionTarget ReceptorReference
This compoundPositive allosteric modulationGABA-A receptor
Related Imidazo CompoundsPositive allosteric modulationGABA-A receptor
MIDD0301Allosteric modulation; anti-inflammatoryGABA-A receptor

Anxiolytic Effects

Studies have shown that compounds with similar structures exhibit significant anxiolytic properties. The modulation of the GABA-A receptor is crucial for these effects, making this compound a candidate for treating anxiety disorders.

Neuroprotective Properties

The neuroprotective effects observed in related compounds suggest that this compound may also have potential in neurodegenerative diseases. The ability to enhance GABAergic transmission could protect neurons from excitotoxicity.

Study 1: GABA-A Modulation

In a study examining the effects of similar imidazo-pyridine derivatives on GABA-A receptors, it was found that these compounds significantly increased the frequency of channel openings in response to GABA application. This suggests a robust mechanism for enhancing inhibitory neurotransmission .

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of related compounds led to reduced anxiety-like behaviors in tests such as the elevated plus maze and open field test. These findings support the hypothesis that this compound could exhibit similar therapeutic effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption and distribution characteristics; however, further studies are needed to assess long-term safety and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Key structural variations among analogs include:

  • Position 3 substituents : Methyl, propyl, isopropyl, or trifluoromethyl groups.
  • Piperazine substitutions : Phenethyl, benzyl, tolyl, or fluorobenzyl groups.
  • Core modifications : Inclusion of nitro, halogen, or trifluoromethoxy groups.

These modifications influence lipophilicity, metabolic stability, target binding, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name / ID Position 3 Substituent Piperazine/Amine Substituent Key Biological Activity Reference ID
Target Compound Isopropyl 4-Phenethylpiperazine Hypothesized kinase/CNS modulation -
3-Methyl-1-(4-o-tolyl-piperazin-1-yl)-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS: 442572-36-3) Methyl 4-(2-Methylphenyl)piperazine Kinase inhibition (ALK) potential
3-Propyl-1-(4-p-tolyl-piperazin-1-yl)-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS: 497865-18-6) Propyl 4-(4-Methylphenyl)piperazine Enhanced metabolic stability
7,8-Dichloro-1-((2-fluorobenzyl)amino)-3-(trifluoromethyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (Compound 49) Trifluoromethyl 2-Fluorobenzylamine Antiparasitic (IC₅₀ < 1 μM)
1-(4-(4-Methoxybenzyl)piperazin-1-yl)-3-propyl-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS: 612522-84-6) Propyl 4-(4-Methoxybenzyl)piperazine Improved solubility for CNS targeting
1-(Isobutylamino)-3-propyl-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile Propyl Isobutylamine Unspecified bioactivity (structural simplicity)

Key Findings from Comparative Analysis

Trifluoromethyl (e.g., Compound 49): Electron-withdrawing properties enhance antiparasitic activity by stabilizing interactions with parasitic enzymes .

Piperazine Modifications :

  • 4-Phenethylpiperazine (target compound): Phenethyl’s extended alkyl chain may improve dopamine/serotonin receptor binding, common in CNS drugs .
  • 4-(4-Methoxybenzyl)piperazine (CAS: 612522-84-6): Methoxy group increases polarity, improving aqueous solubility for oral bioavailability .

Functional Groups :

  • Carbonitrile : Common across analogs; likely acts as a hydrogen-bond acceptor, enhancing target affinity .
  • Halogens (Cl, F) : In Compound 49, dichloro and fluoro groups enhance antiparasitic potency via hydrophobic and electrostatic interactions .

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